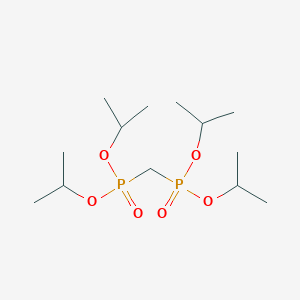








|
REACTION_CXSMILES
|
C(C1C=CC=CC=1C=C)=C.[CH2:11]([P:22](=[O:31])([O:27][CH:28]([CH3:30])[CH3:29])[O:23][CH:24]([CH3:26])[CH3:25])[P:12](=[O:21])([O:17][CH:18]([CH3:20])[CH3:19])[O:13][CH:14]([CH3:16])[CH3:15].[Na].[P]>C1(C)C=CC=CC=1>[CH2:11]([P:12](=[O:21])([O:13][CH:14]([CH3:16])[CH3:15])[O:17][CH:18]([CH3:20])[CH3:19])[P:22](=[O:31])([O:27][CH:28]([CH3:29])[CH3:30])[O:23][CH:24]([CH3:26])[CH3:25] |f:1.2,^1:31|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C1=C(C=CC=C1)C=C
|
|
Name
|
sodium tetraisopropyl methylenediphosphonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(P(OC(C)C)(OC(C)C)=O)P(OC(C)C)(OC(C)C)=O.[Na]
|
|
Name
|
|
|
Quantity
|
3.34 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[P]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
for two hours
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was reacted
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 20 hours
|
|
Duration
|
20 h
|
|
Type
|
CUSTOM
|
|
Details
|
After that time, beads were separated
|
|
Type
|
WASH
|
|
Details
|
washed with toluene
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C(P(OC(C)C)(OC(C)C)=O)P(OC(C)C)(OC(C)C)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |